(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both an enedioic acid and a dihydroindenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the dihydroindenamine core, followed by the introduction of methoxy and dipropyl groups through various substitution reactions. The final step involves the addition of the (E)-but-2-enedioic acid moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and dipropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2′-Binaphthyl-6,6′-dicarboxylic acid: This compound shares structural similarities with (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine, particularly in the presence of carboxylic acid groups.
Methylammonium lead halides: These compounds have a different core structure but are studied for their unique properties and applications in various fields.
Uniqueness
This compound stands out due to its combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its unique properties make it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound (E)-but-2-enedioic acid; 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine , also known by its chemical identifiers, is a derivative of butenedioic acid and an amine structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure can be represented as follows:
This structure contains both a butenedioic acid moiety and an indene-derived amine, which may contribute to its diverse biological properties.
1. Neuroprotective Effects
Research indicates that derivatives of (E)-but-2-enedioic acid exhibit neuroprotective properties. For instance, compounds with similar structures have been shown to enhance cholinergic neurotransmission and provide protection against neurotoxic agents. A study demonstrated that certain derivatives could significantly reduce neuronal cell death in models of oxidative stress .
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. The results indicate a notable ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for mitigating damage in neurodegenerative diseases .
3. Anti-inflammatory Properties
Inflammation plays a pivotal role in many chronic diseases. Compounds structurally related to (E)-but-2-enedioic acid have been reported to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, showcasing potential therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies
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Neuroprotection Against Oxidative Stress
- Objective : To evaluate the neuroprotective effects of the compound in models of oxidative stress.
- Method : In vitro assays were conducted using neuronal cell lines exposed to hydrogen peroxide.
- Results : The compound significantly reduced cell death and increased cell viability compared to control groups.
-
Inhibition of Inflammatory Cytokines
- Objective : To assess the anti-inflammatory effects.
- Method : Cultured macrophages were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
- Results : There was a marked decrease in TNF-alpha and IL-6 levels, indicating effective modulation of the inflammatory response.
Data Table
Properties
Molecular Formula |
C21H31NO6 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FSIQDESGRQTFNN-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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